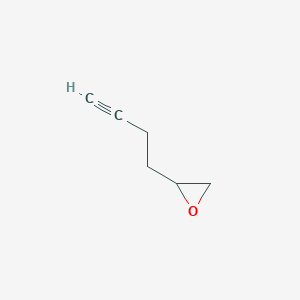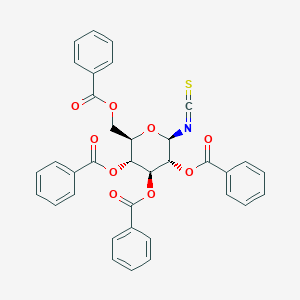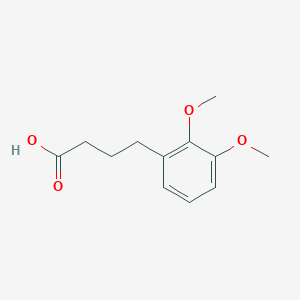
1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine is a complex compound that combines several chemical entities into a single molecule. This compound is notable for its unique structure and the diverse chemical properties it exhibits due to the presence of multiple functional groups. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine typically involves the following steps:
Formation of 1,3-Dimethyl-1,3-diazinan-2-one: This can be synthesized by reacting dimethylamine with formaldehyde and formic acid under controlled conditions.
Incorporation of Hydrogen Peroxide: Hydrogen peroxide is introduced to the reaction mixture to facilitate oxidation processes.
Addition of Oxomolybdenum: Oxomolybdenum is added to the mixture, often in the form of molybdenum trioxide or other molybdenum compounds, under specific temperature and pressure conditions.
Integration of Pyridine: Pyridine is then added to the reaction mixture to complete the synthesis, often acting as a ligand to stabilize the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The process typically includes steps for purification and crystallization to obtain the final product in a usable form.
化学反应分析
Types of Reactions
1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine undergoes various types of chemical reactions, including:
Oxidation: Due to the presence of hydrogen peroxide, the compound can act as an oxidizing agent.
Reduction: The oxomolybdenum component can participate in redox reactions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides, often under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridine compounds.
科学研究应用
1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine is used in several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism by which 1,3-dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine exerts its effects involves several molecular targets and pathways:
Oxidation: The hydrogen peroxide component facilitates the transfer of oxygen atoms to substrates, leading to oxidation.
Redox Reactions: The oxomolybdenum component can undergo redox cycling, participating in electron transfer processes.
Ligand Interactions: The pyridine ring can interact with various metal centers, stabilizing the compound and influencing its reactivity.
相似化合物的比较
Similar Compounds
Hexamethylphosphorictriamide (HMPA): A similar dipolar aprotic solvent but more toxic and carcinogenic.
Dimethylformamide (DMF): Another dipolar aprotic solvent with similar applications but different toxicity profiles.
Dimethyl sulfoxide (DMSO): Widely used in biological and chemical research, known for its ability to penetrate biological membranes.
Uniqueness
1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its lower toxicity compared to some similar compounds makes it a valuable alternative in various research and industrial contexts.
This compound’s versatility and unique properties make it a subject of ongoing research and interest in multiple scientific fields.
属性
IUPAC Name |
1,3-dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.C5H5N.Mo.2H2O2.O/c1-7-4-3-5-8(2)6(7)9;1-2-4-6-5-3-1;;2*1-2;/h3-5H2,1-2H3;1-5H;;2*1-2H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIZQLXAXRBKQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C1=O)C.C1=CC=NC=C1.OO.OO.O=[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21MoN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B139256.png)
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione](/img/structure/B139257.png)



![1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone](/img/structure/B139264.png)
